![molecular formula C15H12N2O6S2 B3205125 5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1040640-43-4](/img/structure/B3205125.png)

5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Vue d'ensemble

Description

“5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole (BT) sulfonamides, which is a class of compounds that “5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide” belongs to, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Applications De Recherche Scientifique

Antioxidant Activity

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. These molecules scavenge free radicals, protecting cells from oxidative damage. Although specific data on this compound’s antioxidant activity is scarce, its thiazole scaffold suggests potential in this area .

Anti-Inflammatory Properties

Thiazole derivatives have shown promise as anti-inflammatory agents. While direct studies on our compound are limited, the presence of the thiazole ring may contribute to anti-inflammatory effects. Further research is needed to validate this hypothesis .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. Although our compound hasn’t been extensively studied, similar thiazole derivatives have demonstrated efficacy against various pathogens. Researchers should explore its potential in this context .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective properties. Although our compound’s direct effects remain unexplored, its thiazole moiety suggests potential in safeguarding neuronal health .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic effects. While not directly studied, our compound’s structural similarity to other active thiazoles hints at its potential in cancer therapy . For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent effects against prostate cancer .

Luminescent Material

Interestingly, 2-(2-hydroxyphenyl)benzothiazole, a related compound, finds use as a luminescent material . While our compound’s luminescent properties remain unexplored, its thiazole core could be relevant in this field.

COX Inhibition

Thiazole derivatives have been evaluated for cyclooxygenase (COX) inhibition. Although specific data on our compound is lacking, assessing its COX-1 and COX-2 inhibitory effects could be valuable .

Mécanisme D'action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of the COX enzymes, leading to a reduction in the production of pro-inflammatory mediators . This can result in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .

Propriétés

IUPAC Name |

5-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6S2/c1-22-12-7-23-11(6-10(12)18)14(19)17-15-16-9-4-3-8(25(2,20)21)5-13(9)24-15/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSLIMCFXYVVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

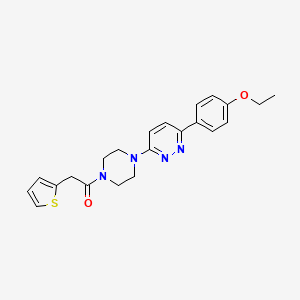

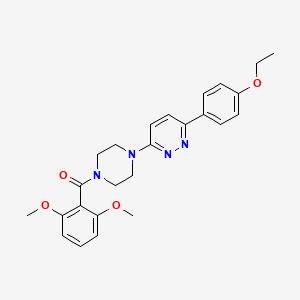

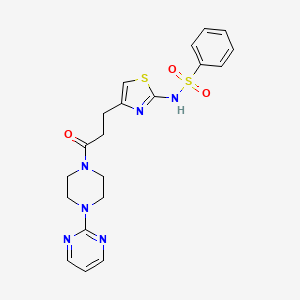

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)

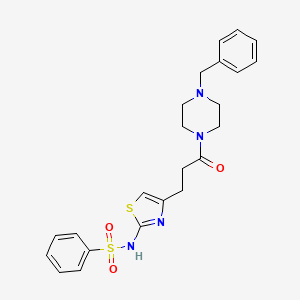

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)

![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)

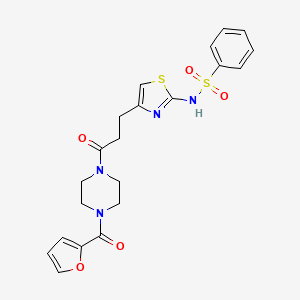

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205103.png)

![N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205111.png)

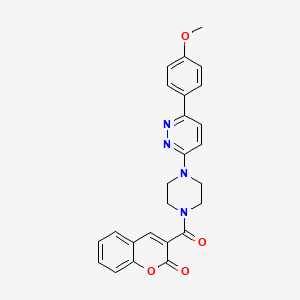

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B3205121.png)

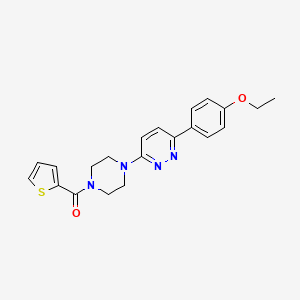

![3-Cyclopropyl-6-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205155.png)